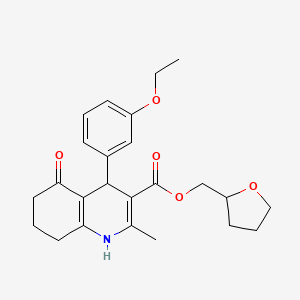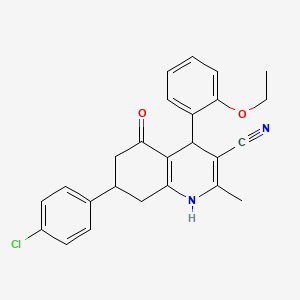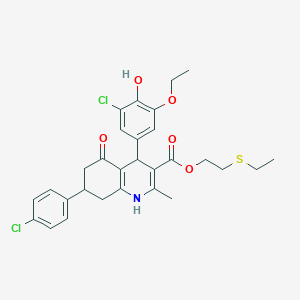
5-(4-methoxyphenoxy)-1-pentanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenoxy)-1-pentanethiol, also known as MPPT, is a chemical compound that has been extensively studied in the field of scientific research. This compound is a thiol derivative that has been found to have a wide range of applications, including its use as a precursor for the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-(4-methoxyphenoxy)-1-pentanethiol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a wide range of biochemical and physiological effects, including changes in gene expression, alterations in cellular signaling pathways, and modulation of various metabolic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been found to have a wide range of effects on the body, including its ability to modulate the activity of certain enzymes, alter gene expression, and affect various metabolic processes. This compound has also been found to have potential antioxidant and anti-inflammatory properties, which could make it useful in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-methoxyphenoxy)-1-pentanethiol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be produced in large quantities. This compound is also stable and has a long shelf life, which makes it ideal for use in experiments that require long-term storage. However, there are also some limitations to the use of this compound in lab experiments. This compound can be toxic in high concentrations, and care must be taken when handling it. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-methoxyphenoxy)-1-pentanethiol. One area of interest is the development of new drugs that are based on the chemical structure of this compound. This compound has been found to have potential antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes or metabolic pathways. Finally, there is also the potential for this compound to be used as a precursor for the synthesis of other chemical compounds, which could have a wide range of applications in various industries.
Synthesemethoden
The synthesis of 5-(4-methoxyphenoxy)-1-pentanethiol involves the reaction of 4-methoxyphenol with 1-bromopentane in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with thioacetic acid to obtain this compound. This synthesis method has been extensively studied and optimized, and has been found to be an efficient and reliable way to produce high-quality this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenoxy)-1-pentanethiol has been extensively studied in the field of scientific research due to its unique chemical properties. This compound has been found to have a wide range of applications, including its use as a precursor for the synthesis of other chemical compounds. This compound has also been found to have potential applications in the field of medicine, particularly in the development of new drugs.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenoxy)pentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-15/h5-8,15H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESXVDPYDRJJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)

![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108862.png)
![1,5,5-trimethyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B5108869.png)
![ethyl 3-(3-chlorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5108881.png)



![5-chloro-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5108900.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide](/img/structure/B5108902.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5108918.png)
![1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol](/img/structure/B5108928.png)
![ethyl [5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5108932.png)